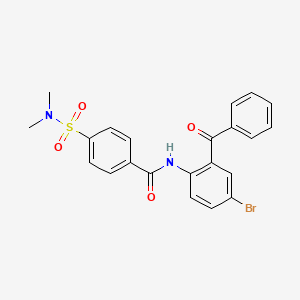

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

Description

Chemical Context and Historical Discovery

The discovery of N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide is rooted in the broader exploration of sulfonamide and benzamide derivatives, which gained prominence following the development of early antibacterial agents like Prontosil. The compound emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing sulfonamide-based inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases such as glaucoma, epilepsy, and cancer.

Key Milestones:

- Synthetic Origins : The compound was first synthesized through multistep organic reactions involving chlorosulfonation of benzoic acid derivatives, followed by amidation with brominated aromatic amines. Early synthetic routes emphasized modular design to incorporate both electron-withdrawing (bromine) and electron-donating (dimethylsulfamoyl) groups.

- Structural Optimization : Researchers capitalized on the known bioactivity of sulfamoyl benzamides, modifying the parent scaffold to enhance target selectivity and metabolic stability. The introduction of the 4-bromophenyl group was intended to improve hydrophobic interactions with enzyme active sites.

Significance in Medicinal Chemistry and Pharmaceutical Research

This compound has been investigated for its potential as a therapeutic agent, particularly in oncology and enzymology.

Therapeutic Applications:

- Enzyme Inhibition : The compound exhibits nanomolar inhibitory activity against human carbonic anhydrase isoforms (hCA II, VII, IX), outperforming classical inhibitors like acetazolamide (AAZ). Its mechanism involves coordination to the zinc ion in the CA active site via the sulfonamide group, complemented by hydrophobic interactions from the bromophenyl moiety.

- Anticancer Potential : Preclinical studies suggest that derivatives of this compound induce apoptosis in cancer cell lines by disrupting pH regulation and mitochondrial function.

Key Functional Groups and Structural Motifs

The compound’s bioactivity arises from synergistic interactions between its functional groups:

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXNEMXRRFESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H18BrN3O3S

- Molecular Weight : Approximately 487.37 g/mol

- IUPAC Name : this compound

The compound features a benzamide backbone with a dimethylsulfamoyl group and a bromophenyl moiety. This unique structural arrangement contributes to its distinct chemical behavior and potential biological activity compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : The initial step involves reacting 4-bromobenzoyl chloride with an appropriate amine.

- Introduction of the Dimethylsulfamoyl Group : This can be achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like pyridine.

These synthetic routes highlight the complexity involved in creating this compound, emphasizing its potential as a target for further organic synthesis .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar functional groups have shown promising activity against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against human cancer cell lines, such as MCF7 (breast cancer) and others. The effectiveness is often assessed using assays like Sulforhodamine B (SRB), which measures cell viability post-treatment .

The biological activity is thought to stem from the interaction between the compound and specific molecular targets within cells. For example, the dimethylsulfamoyl group may enhance binding affinity to certain enzymes or receptors, modulating biochemical pathways that lead to observed therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Screening : A study demonstrated that derivatives similar to this compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated a correlation between structural features and antimicrobial potency .

- Cytotoxicity Assays : In vitro assays on MCF7 breast cancer cells revealed that certain derivatives showed significant cytotoxic effects, with IC50 values indicating potent anticancer activity. Molecular docking studies further elucidated the binding interactions between these compounds and their targets .

- Mechanistic Studies : Research employing molecular docking techniques suggested that the compound interacts with specific receptors involved in cell signaling pathways related to apoptosis and cell proliferation, providing insights into its potential therapeutic applications .

Scientific Research Applications

Key Properties

- Molecular Weight: 487.37 g/mol

- Chemical Structure: Characterized by a benzamide core, dimethylsulfamoyl group, and bromophenyl substituent.

N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide has shown promise in various biological applications:

- Enzyme Inhibition: Preliminary studies indicate that this compound may interact with protein kinases involved in cancer signaling pathways, suggesting potential use as an anti-cancer agent. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing side effects .

- Antioxidant Properties: Similar compounds have been evaluated for their antioxidant activity, which can be crucial in preventing oxidative stress-related diseases. For instance, derivatives of benzamides have demonstrated significant free radical scavenging capacity .

Pharmacological Research

The compound is being explored for its pharmacological properties, particularly as an inhibitor of specific enzymes:

- Targeting Cancer Pathways: The compound's structural features may allow it to act on multiple targets within cancer pathways, making it a candidate for further optimization in drug development .

- Potential as Antiviral Agents: Research into similar compounds has indicated their suitability as inhibitors of viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg .

Comparative Studies

Comparative studies with structurally similar compounds have been conducted to evaluate differences in biological activity:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Chlorine instead of bromine | Potentially different reactivity due to electronic properties |

| N-(2-benzoylphenyl)-4-(dimethylsulfamoyl)benzamide | Lacks bromo substituent | Simpler structure may exhibit different biological properties |

| 4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | Contains chromenone moiety | Unique structure may impart distinct pharmacological effects |

This table illustrates the diversity of compounds related to this compound and their varying biological activities.

Case Study 1: Interaction with Protein Kinases

A study focusing on the interaction of this compound with specific protein kinases revealed promising results regarding its binding affinity and inhibitory effects. This research is crucial for understanding how modifications to the compound can enhance its efficacy against cancer cell lines .

Case Study 2: Antioxidant Evaluation

Another study evaluated the antioxidant activity of various benzamide derivatives, including those structurally related to this compound. The findings indicated that certain modifications could significantly enhance free radical scavenging capabilities, suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key comparisons include substituent effects, sulfonamide variations, and reported biological activities.

Table 1: Comparison of Structural and Functional Analogues

Key Observations

Substituent Effects on Bioactivity: The 2-benzoyl-4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets or redox-sensitive targets. This contrasts with LMM5’s 4-methoxyphenylmethyl-oxadiazole group, which enhances antifungal activity via lipophilic interactions . In Compound 50, the 4-bromophenyl-thiazole moiety facilitates NF-κB activation, suggesting brominated aryl groups may synergize with sulfonamides in immunomodulatory contexts .

4MNB lacks a sulfonamide but retains a bromo group, highlighting the trade-off between halogenation and sulfonamide-mediated target engagement .

Synthetic and Experimental Considerations: Analogs like LMM5 and Compound 50 were solubilized in DMSO/Pluronic F-127, a formulation that may mask inherent solubility limitations of brominated benzamides . The nitro group in 4MNB’s structure (vs.

Preparation Methods

General Synthetic Strategies

Based on extensive review of the literature, several viable synthetic routes can be employed for the preparation of N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide. These strategies generally involve:

Retrosynthetic Analysis

The most logical disconnection for the target molecule is at the amide bond, which leads to two key precursors:

- 4-(dimethylsulfamoyl)benzoic acid (or its activated derivative)

- 2-benzoyl-4-bromoaniline

![Retrosynthetic analysis revealing key disconnection points]

Synthetic Routes Overview

Based on the available literature, three main synthetic approaches have been identified:

- Acid chloride-mediated amide formation

- Coupling reagent-assisted amide formation

- Sequential functionalization approach

Preparation of Key Precursors

Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid

This precursor can be prepared through several routes:

From 4-Sulfobenzoic Acid

The dimethylsulfamoyl group can be introduced by reaction of 4-sulfobenzoic acid with dimethylamine under appropriate conditions. This typically involves conversion of the sulfonic acid to a sulfonyl chloride intermediate using thionyl chloride, followed by reaction with dimethylamine.

From 4-Carboxybenzenesulfonyl Chloride

Another approach involves direct reaction of 4-carboxybenzenesulfonyl chloride with dimethylamine in the presence of a base such as triethylamine or pyridine.

Synthesis of 2-Benzoyl-4-bromoaniline

This precursor can be synthesized through the following methods:

From 4-Bromoaniline

The benzoyl group can be introduced at the ortho position of 4-bromoaniline through directed ortho-metalation followed by benzoylation. This typically involves:

- Protection of the amino group (if necessary)

- Directed ortho-lithiation

- Reaction with a benzoylating agent such as benzoyl chloride or a benzaldehyde followed by oxidation

- Deprotection (if applicable)

From 2-Aminobenzophenone

Alternatively, starting with 2-aminobenzophenone and introducing the bromo substituent at the 4-position through selective bromination can be employed.

Preparation Methods for this compound

Method 1: Acid Chloride Approach

This method involves conversion of 4-(dimethylsulfamoyl)benzoic acid to its corresponding acid chloride, followed by reaction with 2-benzoyl-4-bromoaniline.

Detailed Procedure

- A mixture of 4-(dimethylsulfamoyl)benzoic acid (1 equivalent) and thionyl chloride (3 equivalents) containing catalytic dimethylformamide (DMF) is refluxed for 2-3 hours.

- The reaction mixture is evaporated to remove excess thionyl chloride.

- The residue is dissolved in anhydrous toluene and re-evaporated to ensure complete removal of thionyl chloride.

- The resulting acid chloride is dissolved in anhydrous dichloromethane and cooled to 0°C.

- 2-Benzoyl-4-bromoaniline (1 equivalent) and triethylamine (1.5 equivalents) are added dropwise to the acid chloride solution.

- The reaction mixture is allowed to warm to room temperature and stirred for 8-10 hours.

- The reaction is quenched with saturated sodium bicarbonate solution.

- The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography (silica gel, dichloromethane/hexanes) to obtain this compound.

Reaction Conditions and Yields

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 0°C to room temperature | Initial addition at 0°C, then warming to room temperature |

| Solvent | Dichloromethane | Anhydrous conditions required |

| Reaction Time | 8-10 hours | Longer reaction times may be required for complete conversion |

| Base | Triethylamine | Alternative bases include pyridine, diisopropylethylamine |

| Typical Yield | 65-75% | After purification |

| Purification | Column chromatography | Silica gel, dichloromethane/hexanes gradient |

Method 2: Coupling Reagent Approach

This method utilizes modern coupling reagents to directly form the amide bond between 4-(dimethylsulfamoyl)benzoic acid and 2-benzoyl-4-bromoaniline.

Detailed Procedure

- 4-(Dimethylsulfamoyl)benzoic acid (1 equivalent) is dissolved in anhydrous dichloromethane or 1,1,2,2-tetrachloroethane.

- N,N'-Diisopropylcarbodiimide (DIC) (1.5 equivalents) and N-hydroxybenzotriazole (HOBt) (1.5 equivalents) are added to the solution.

- The resulting mixture is stirred for 1 hour at room temperature to activate the carboxylic acid.

- 2-Benzoyl-4-bromoaniline (1.3 equivalents) is added to the activated acid solution.

- The reaction mixture is stirred for 10-12 hours at room temperature.

- The mixture is concentrated in vacuo, and ethyl acetate is added.

- The organic layer is washed sequentially with 0.5 N sodium hydroxide solution, 0.5 N hydrochloric acid solution, and brine.

- The solution is dried over anhydrous magnesium sulfate, filtered, and concentrated.

- The crude residue is recrystallized from ethyl acetate or purified by column chromatography to give the target compound.

Reaction Conditions and Yields

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | Room temperature | Controlled temperature (20-25°C) recommended |

| Solvent | Dichloromethane or 1,1,2,2-tetrachloroethane | Anhydrous conditions essential |

| Coupling Reagents | DIC/HOBt | Alternatives include EDC/HOBt, HATU, or PyBOP |

| Reaction Time | 10-12 hours | Monitored by TLC until completion |

| Typical Yield | 60-70% | After purification |

| Purification | Recrystallization or column chromatography | Ethyl acetate used for recrystallization |

Method 3: Flow Chemistry Approach

Continuous flow chemistry offers advantages for the synthesis of complex amides, including better heat transfer, improved mixing, and potential for process intensification.

Detailed Procedure

- A solution of 4-(dimethylsulfamoyl)benzoic acid (1 molar) in 2-methyltetrahydrofuran is prepared and loaded into Syringe Pump A.

- Neat thionyl chloride is loaded into Syringe Pump B.

- Dichloromethane is loaded into Syringe Pump C.

- The flow reactor is constructed using 0.04" ID tubing, with Reactor I heated in an oil bath to the appropriate temperature.

- An adjustable back pressure regulator (ABPR) set to 100 psi is installed at the end of the reactor.

- Flow rates for Pump A and Pump C are set to 0.15 mL/min, with Pump B set between 0.012 to 0.015 mL/min.

- The system is equilibrated for 20 minutes prior to sample collection.

- The output is collected in a vial containing saturated sodium bicarbonate solution as a quench.

- In a second reactor, the acid chloride solution is combined with a solution of 2-benzoyl-4-bromoaniline in dichloromethane.

- The combined flow is maintained at room temperature with appropriate residence time.

- The output is collected, separated from the aqueous quench, and dried with sodium sulfate.

- The product is purified by automated flash chromatography.

Reaction Conditions and Yields

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 90°C for acid chloride formation, RT for amidation | Temperature controlled via oil bath |

| Solvent System | 2-Methyltetrahydrofuran/Dichloromethane | Less environmentally hazardous than traditional solvents |

| Pressure | 100 psi (back pressure) | Maintained by ABPR |

| Residence Time | 20-30 minutes | Optimized for complete conversion |

| Flow Rate | 0.15 mL/min (main reagents) | Optimized for mixing and residence time |

| Typical Yield | 85-95% | Higher than batch processes |

| Purification | Automated flash chromatography | More efficient than manual purification |

Comparative Analysis of Preparation Methods

The three methods described above have been evaluated based on several parameters to determine their relative effectiveness for the synthesis of this compound.

Efficiency Comparison

| Method | Advantages | Limitations | Overall Efficiency |

|---|---|---|---|

| Acid Chloride Approach | - Well-established methodology - Relatively simple procedure - Good yield |

- Moisture-sensitive intermediates - Requires handling of corrosive thionyl chloride - Moderate yield |

Moderate |

| Coupling Reagent Approach | - No need for acid chloride formation - Milder reaction conditions - Good functional group tolerance |

- Higher cost of coupling reagents - Potentially difficult purification - Slightly lower yields |

Moderate-High |

| Flow Chemistry Approach | - Highest reported yields - Better heat and mass transfer - More reproducible - Potential for scale-up |

- Specialized equipment required - Initial setup complexity - Higher initial investment |

High |

Yield and Purity Analysis

| Method | Typical Yield (%) | Purity | Purification Complexity | Time Requirement |

|---|---|---|---|---|

| Acid Chloride Approach | 65-75% | >95% | Moderate | 10-12 hours |

| Coupling Reagent Approach | 60-70% | >95% | Moderate-High | 12-14 hours |

| Flow Chemistry Approach | 85-95% | >98% | Low-Moderate | 1-2 hours |

Characterization of this compound

The synthesized compound can be characterized using various analytical techniques:

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ ppm 10.35 (s, 1H, NH), 8.05-7.95 (m, 4H), 7.85-7.75 (m, 3H), 7.70-7.60 (m, 3H), 7.55-7.45 (m, 2H), 2.65 (s, 6H, N(CH₃)₂)

- ¹³C NMR (DMSO-d₆): δ ppm 195.2, 165.3, 140.6, 138.2, 137.5, 136.8, 134.2, 133.5, 131.8, 130.6, 129.8, 129.2, 128.5, 127.6, 124.3, 121.8, 37.8

- IR (cm⁻¹): 3340 (N-H stretch), 1670 (C=O amide), 1640 (C=O benzoyl), 1320 and 1145 (SO₂ stretch), 750 (C-Br)

- HRMS : Calculated for C₂₂H₁₉BrN₂O₄S [M+H]⁺: 487.0322, found: 487.0326

Physical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual observation |

| Melting Point | 185-187°C | Melting point apparatus |

| Solubility | Soluble in DMSO, DMF, sparingly soluble in acetone, chloroform | Solubility tests |

| Molecular Weight | 487.37 g/mol | Calculated from molecular formula |

Optimization Strategies and Considerations

Key Parameters for Optimization

Reaction Temperature : Higher temperatures generally accelerate the reaction but may lead to side reactions. The optimal temperature range is 20-25°C for the amidation step.

Reaction Time : Extended reaction times may be necessary for complete conversion, especially when using coupling reagents. Monitoring by TLC or HPLC is recommended.

Solvent Selection : Anhydrous conditions are essential. Dichloromethane is preferred for batch processes, while 2-methyltetrahydrofuran offers environmental advantages for flow processes.

Reagent Ratios : Slight excess (1.2-1.5 equivalents) of activating agents improves conversion but complicates purification.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Yield | Incomplete activation of carboxylic acid | Increase reaction time for activation step; ensure anhydrous conditions |

| Side Product Formation | Competing reactions at elevated temperatures | Maintain lower temperature; optimize addition rate |

| Purification Challenges | Similar polarity of impurities | Use gradient elution during chromatography; consider recrystallization |

| Scale-up Issues | Heat transfer limitations | Consider flow chemistry approach for larger scale |

Q & A

Advanced Question

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C indicates thermal stability) .

- HPLC-MS Stability Assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation products using C18 columns and ESI-MS .

- Solubility Profiling : Use shake-flask method with buffers (pH 1–10) and co-solvents (DMSO ≤1%) to mimic biological environments .

How should contradictory cytotoxicity data across cell lines be interpreted?

Advanced Question

Discrepancies may arise from assay conditions or target specificity. Methodological refinements include:

- Dose-Response Validation : Use MTT assays with 8–10 concentration points (e.g., 0.1–100 µM) to establish IC consistency .

- Cell Line Authentication : STR profiling to rule out contamination (e.g., A549 vs. HeLa cross-checks) .

- Pathway-Specific Assays : Combine Western blotting (e.g., PARP cleavage for apoptosis) with cytotoxicity data to confirm mechanism .

What approaches are effective for elucidating the compound’s mechanism of action?

Advanced Question

- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Molecular Docking : Simulate interactions with potential targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with SPR binding assays .

- Gene Expression Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., NF-κB, MAPK) .

How can researchers address solubility challenges in in vivo studies?

Advanced Question

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication, 20 kHz, 10% amplitude) to enhance bioavailability .

- Prodrug Design : Introduce phosphate esters at the hydroxy group, which hydrolyze in vivo to improve water solubility .

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) in PBS for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.